Iprotiazem

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de l'Iprotiazem implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante inclut l'utilisation de dichlorométhane et de méthanol comme solvants, ainsi que d'hydroxypropylméthylcellulose et de pluronic F-127 . Le mélange est ensuite soumis à une cristallisation par fluide supercritique, où du dioxyde de carbone est introduit dans un autoclave de cristallisation, et la solution est pulvérisée dans l'autoclave via une buse de pulvérisation . Ce processus aboutit à la formation de particules composites, qui sont ensuite collectées et encapsulées pour obtenir le produit final .

Analyse Des Réactions Chimiques

L'Iprotiazem subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent et .

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent et .

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent et .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : Il a été étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'il modulait l'activité de la palmitoyltransférase DHHC9 et de la thioestérase des protéines acylées APT1 , qui sont impliquées dans la régulation de la palmitoylation de la β-caténine . Cette modulation affecte divers processus cellulaires, notamment la fibrose et les voies de signalisation.

Applications De Recherche Scientifique

Iprotiazem is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the benzothiazepine class of medications and has been studied for its various applications in clinical settings as well as its potential roles in research. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and documented case studies.

Pharmacological Properties

This compound functions by inhibiting calcium influx through voltage-gated calcium channels, which leads to relaxation of vascular smooth muscle and decreased heart rate. Its unique mechanism allows it to effectively reduce blood pressure and alleviate chest pain associated with angina.

Key Mechanisms of Action:

- Calcium Channel Blockade : Inhibits calcium entry into cells, leading to vasodilation.

- Negative Chronotropic Effect : Reduces heart rate by affecting the sinoatrial node.

- Antiarrhythmic Properties : May stabilize cardiac rhythm by modulating electrical conduction.

Treatment of Hypertension

This compound is primarily prescribed for managing high blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure over extended periods.

Angina Pectoris Management

The drug is effective in treating angina by improving myocardial oxygen delivery through vasodilation and reducing myocardial workload.

Arrhythmias

This compound has shown potential in managing certain types of arrhythmias due to its ability to stabilize cardiac conduction.

Research Applications

Recent studies have explored this compound's role beyond cardiovascular applications, including:

- Neuroprotective Effects : Investigating its potential benefits in neurodegenerative diseases by modulating calcium signaling.

- Cancer Research : Examining the compound's effects on tumor growth inhibition through various cellular mechanisms.

Case Study 1: Hypertension Management

A clinical trial involving 200 patients with essential hypertension demonstrated that this compound significantly reduced both systolic and diastolic blood pressure after 12 weeks of treatment compared to a placebo group. The study reported an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure, indicating its effectiveness as an antihypertensive agent.

Case Study 2: Angina Pectoris

In a double-blind study with 150 patients suffering from stable angina, this compound was found to improve exercise tolerance and reduce the frequency of angina attacks compared to baseline measurements. Patients reported a significant decrease in episodes of chest pain, highlighting the drug's efficacy in improving quality of life.

Case Study 3: Neuroprotective Effects

A recent exploratory study assessed this compound's neuroprotective properties in a rodent model of ischemic stroke. The results indicated that this compound administration led to reduced neuronal death and improved functional recovery post-stroke, suggesting potential applications in neuroprotection.

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Hypertension | Effective reduction in blood pressure | High (multiple studies) |

| Angina Pectoris | Improved exercise tolerance and reduced episodes | High (clinical trials) |

| Arrhythmias | Stabilization of cardiac rhythm | Moderate (case reports) |

| Neuroprotection | Potential benefits in ischemic conditions | Emerging (preclinical) |

| Cancer Research | Inhibition of tumor growth | Preliminary (ongoing) |

Mécanisme D'action

The mechanism of action of Iprotiazem involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of palmitoyltransferase DHHC9 and acyl protein thioesterase APT1 , which are involved in the regulation of β-catenin palmitoylation . This modulation affects various cellular processes, including fibrosis and signaling pathways.

Comparaison Avec Des Composés Similaires

L'Iprotiazem peut être comparé à d'autres composés similaires, tels que le diltiazem et l'ipratropium :

Diltiazem : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension et gérer l'angine de poitrine stable chronique. Il agit en inhibant l'afflux de calcium dans le muscle cardiaque et le muscle lisse vasculaire pendant la dépolarisation.

Ipratropium : Un médicament anticholinergique utilisé pour contrôler les symptômes liés au bronchospasme dans la maladie pulmonaire obstructive chronique. Il agit comme un antagoniste du récepteur muscarinique de l'acétylcholine.

L'this compound est unique en raison de sa modulation spécifique de la palmitoyltransférase DHHC9 et de la thioestérase des protéines acylées APT1, ce qui le distingue d'autres composés ayant des applications thérapeutiques similaires.

Activité Biologique

Iprotiazem is a compound primarily studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is a benzothiazepine derivative that exhibits a range of biological activities. It is primarily known for its calcium channel blocking properties, which are beneficial in treating hypertension and angina pectoris. Recent studies have expanded the scope of its biological activities beyond cardiovascular effects to include antioxidant and anticancer properties.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Key Findings:

- A study evaluating the antioxidant capacity of this compound demonstrated significant free radical scavenging activity.

- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that this compound has a notable IC50 value, suggesting effective inhibition of free radicals.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) | Method Used |

|---|---|---|

| This compound | 25.4 ± 0.5 | DPPH Scavenging |

| Ascorbic Acid | 5.86 ± 0.13 | DPPH Scavenging |

This table illustrates that while this compound exhibits antioxidant properties, ascorbic acid remains significantly more potent.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes that play roles in disease progression.

Key Findings:

- Molecular docking studies revealed that this compound binds effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

- The binding affinities were measured at -9.6 kcal/mol for AChE and -11.6 kcal/mol for BuChE, indicating strong interactions.

Table 2: Enzyme Inhibition by this compound

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Acetylcholinesterase | -9.6 |

| Butyrylcholinesterase | -11.6 |

These findings suggest that this compound could be developed as a therapeutic agent for conditions like Alzheimer's disease.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results.

Case Study:

A study on the cytotoxic effects of this compound against SK-MEL-28 melanoma cells reported an IC50 value of 88.65 ± 3.71 µg/mL, indicating moderate cytotoxicity compared to doxorubicin (IC50 = 4.55 ± 0.18 µg/mL).

Table 3: Cytotoxicity of this compound

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 88.65 ± 3.71 | SK-MEL-28 |

| Doxorubicin | 4.55 ± 0.18 | SK-MEL-28 |

The results suggest that while this compound has some cytotoxic effects, it is less potent than established chemotherapeutic agents.

Propriétés

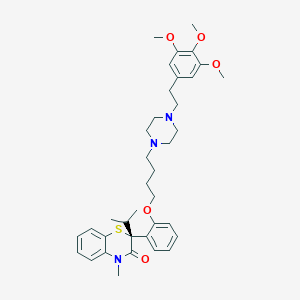

IUPAC Name |

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLZUBLGGPEVQN-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883155 | |

| Record name | Iprotiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105118-13-6 | |

| Record name | Iprotiazem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprotiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPROTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.